Ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-methylindole-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-methylindole-3-carboxylate;hydrochloride is a synthetic organic compound that belongs to the indole class of molecules. This compound is characterized by the presence of an ethyl ester group, a bromine atom, and a dimethylamino group attached to the indole core. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-methylindole-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The starting material, 1-methylindole, undergoes bromination at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride and a base like pyridine to introduce the acetyloxy group at the 5-position.
Esterification: The resulting compound is esterified with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester.
Dimethylamino Methylation: Finally, the compound undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylamino methyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-methylindole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Substituted indole derivatives.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-methylindole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The bromine atom and ester groups may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-methylindole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate: Similar structure but with a methoxy group instead of an acetyloxy group.
Ethyl 6-bromo-2-[(4-chlorophenyl)sulfanyl]methyl-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate: Contains a chlorophenylsulfanyl group and a hydroxy group.
Ethyl 6-bromo-2-[(4-bromophenoxy)methyl]-5-hydroxy-1-methyl-4-(4-morpholinylmethyl)-1H-indole-3-carboxylate: Features a bromophenoxy group and a morpholinylmethyl group.
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activities.
Properties
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-[(dimethylamino)methyl]-1-methylindole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O4.ClH/c1-6-23-17(22)16-11-7-15(24-10(2)21)12(18)8-13(11)20(5)14(16)9-19(3)4;/h7-8H,6,9H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYVPWVEKGXOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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